2-[(3,5-Dichloropyridin-2-yl)oxy]aniline
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Overview
Description
Preparation Methods
The synthesis of 2-[(3,5-Dichloropyridin-2-yl)oxy]aniline typically involves the reaction of 3,5-dichloropyridine with aniline under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki–Miyaura coupling . This reaction is known for its mild conditions and high functional group tolerance, making it suitable for the synthesis of complex organic molecules .
Chemical Reactions Analysis
2-[(3,5-Dichloropyridin-2-yl)oxy]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorine atoms on the pyridine ring.
Scientific Research Applications
2-[(3,5-Dichloropyridin-2-yl)oxy]aniline is used extensively in scientific research, particularly in the fields of chemistry and biology. It serves as a biochemical tool in proteomics research, aiding in the study of protein interactions and functions . Additionally, it is used in the synthesis of pharmacologically active compounds, contributing to the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of 2-[(3,5-Dichloropyridin-2-yl)oxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2-[(3,5-Dichloropyridin-2-yl)oxy]aniline can be compared with other similar compounds, such as:
2,5-Dichloropyridine: This compound shares a similar pyridine ring structure but lacks the aniline moiety.
3,5-Dichloropyridin-2-yl)oxy]aniline: This compound is structurally similar but differs in the position of the aniline group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-(3,5-dichloropyridin-2-yl)oxyaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O/c12-7-5-8(13)11(15-6-7)16-10-4-2-1-3-9(10)14/h1-6H,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYOGGBCGWDCSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=C(C=C(C=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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